molecular formula C11H13BrClNO B1460893 N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine CAS No. 1038305-52-0

N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine

Cat. No. B1460893
M. Wt: 290.58 g/mol
InChI Key: HAQCFWJLOGUGEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine” is a chemical compound . It is available for purchase at CymitQuimica and Benchchem for pharmaceutical testing .

Scientific Research Applications

  • Biological Activity and Chemical Synthesis : Bromophenol derivatives with a cyclopropyl moiety, including compounds structurally related to N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine, have been synthesized and evaluated for biological activity. These derivatives have shown to be effective inhibitors of enzymes like cytosolic carbonic anhydrase and acetylcholinesterase, which are relevant in the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and ataxia (Boztaş et al., 2019).

  • Synthetic Methods : Advances in synthetic methods for cyclopropyl compounds, which are related to N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine, have been reported. These methods include the synthesis of cyclopropylideneacetates, which are versatile building blocks in organic synthesis (Limbach et al., 2004). Additionally, studies have focused on the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds for their potential biological activities (Tian et al., 2009).

  • Potential in Medicinal Chemistry : Research into cyclopropylamine derivatives, including N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine, indicates potential applications in medicinal chemistry. These compounds can be used in Monoamine Oxidase (MAO) and Cyt P450 enzymes mechanistic studies, contributing to the development of new pharmaceuticals (Kuttab & Mabic, 2002).

  • Serotonin Receptor Agonists : Derivatives of cyclopropylamine, such as trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine, have been studied as potent agonists for the 5-HT2 receptor family, which is significant in neuropharmacology (Pigott et al., 2012).

  • Palladium-Catalyzed Synthesis : The synthesis of N-arylcyclopropylamines through palladium-catalyzed C–N bond formation showcases the chemical versatility and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Cui & Loeppky, 2001).

properties

IUPAC Name

N-[2-(4-bromo-2-chlorophenoxy)ethyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c12-8-1-4-11(10(13)7-8)15-6-5-14-9-2-3-9/h1,4,7,9,14H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQCFWJLOGUGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCOC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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